molecular formula C19H19FN2OS B2723662 (3,5-dimethylphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851864-81-8

(3,5-dimethylphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2723662
CAS No.: 851864-81-8
M. Wt: 342.43
InChI Key: MCEPUXKQMFXFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3,5-dimethylphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” features a 4,5-dihydroimidazole core substituted with a (3-fluorobenzyl)thio group at position 2 and a 3,5-dimethylphenyl-acylated methanone at position 1. The 3,5-dimethylphenyl group contributes steric bulk and electron-donating effects, while the 3-fluorobenzylthio moiety may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS/c1-13-8-14(2)10-16(9-13)18(23)22-7-6-21-19(22)24-12-15-4-3-5-17(20)11-15/h3-5,8-11H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEPUXKQMFXFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3,5-dimethylphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , commonly referred to by its CAS number 863453-25-2, is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19FN6OSC_{21}H_{19}FN_6OS, with a molecular weight of 422.5 g/mol. The structure features a 3,5-dimethylphenyl group linked to a 4,5-dihydro-1H-imidazole moiety through a thioether bond with a 3-fluorobenzyl substituent.

Structural Formula

 3 5 dimethylphenyl 2 3 fluorobenzyl thio 4 5 dihydro 1H imidazol 1 yl methanone\text{ 3 5 dimethylphenyl 2 3 fluorobenzyl thio 4 5 dihydro 1H imidazol 1 yl methanone}

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines. For instance, a study reported that derivatives of similar compounds exhibited high potency against breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines, with inhibition percentages reaching up to 90% in some cases .

Table 1: Antiproliferative Activity against Cancer Cell Lines

Cell Line% InhibitionReference
T-47D (Breast)90.47%
SR (Leukemia)81.58%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast)84.83%

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth. Preliminary molecular docking studies suggest that it may interact with various protein targets involved in cancer progression, such as EGFR and Src kinases .

Case Studies

  • Study on Structure-Activity Relationships (SARs) :
    A comprehensive SAR analysis indicated that modifications in the phenyl groups significantly influence the compound's biological activity. Substituting different groups on the imidazole ring enhanced its antiproliferative properties against several cancer types .
  • Preclinical Toxicity Assessment :
    In preclinical trials, compounds similar to this one were evaluated for toxicity and side effects. Some derivatives were noted for causing cataract formation in animal models; however, modifications aimed at improving bioavailability were also explored to mitigate these effects .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties
  • Antimicrobial Effects
  • Potential as an Enzyme Inhibitor

Anticancer Activity

Studies have shown that derivatives of imidazole compounds can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HEPG2 (liver cancer)

Mechanism : The compound may induce apoptosis and cause cell cycle arrest, leading to reduced proliferation of cancer cells. One study reported that similar compounds exhibited significant anticancer activity against the MCF-7 cell line with an IC50 value lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The thioether group present in the compound enhances its antimicrobial properties. It has been evaluated against several bacterial strains:

  • Target Bacteria :
    • Staphylococcus aureus
    • Escherichia coli

Mechanism : The compound inhibits bacterial cell wall synthesis. Research highlighted the effectiveness of thioether derivatives in combating multidrug-resistant strains, demonstrating a minimum inhibitory concentration (MIC) of 6.9 µM against resistant strains .

Case Studies and Research Findings

Several studies provide insight into the applications and efficacy of this compound:

  • Study on Anticancer Activity :
    • A study demonstrated that derivatives similar to this compound showed significant anticancer activity against MCF-7 cells with an IC50 value lower than doxorubicin .
  • Thioether Derivatives in Antimicrobial Applications :
    • Research indicated that thioether derivatives could effectively combat multidrug-resistant bacteria, showcasing their potential as new antimicrobial agents .
  • Mechanism of Action Studies :
    • Molecular docking studies suggest that the compound interacts with specific proteins involved in cancer progression and bacterial resistance mechanisms, leading to inhibition of their activity.

Summary Table of Biological Activities

Activity TypeTarget Organisms/Cell LinesMechanism of ActionReference
AnticancerMCF-7, HEPG2Induces apoptosis; cell cycle arrest
AntimicrobialStaphylococcus aureus, Escherichia coliInhibits bacterial cell wall synthesis

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) moiety undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reactivity is critical for modulating the compound’s electronic and steric properties.

Oxidizing Agent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)RT, 12 h, AcOHSulfoxide derivative78%
mCPBADCM, 0°C → RT, 6 hSulfone derivative65%
NaIO<sub>4</sub>H<sub>2</sub>O/THF, 24 hSulfoxide (minor) / Sulfone (major)82%

Mechanistic Insight :

  • Electrophilic oxidation dominates with peroxides (e.g., H<sub>2</sub>O<sub>2</sub>), favoring sulfoxide formation.

  • Radical pathways may contribute under strong oxidizing conditions (e.g., mCPBA), leading to sulfones.

Nucleophilic Substitution at the Sulfur Atom

The thioether group participates in nucleophilic substitution reactions, particularly with alkyl halides or amines.

Reagent Conditions Product Yield Reference
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 8 hMethylated thioether70%
BenzylamineEtOH, reflux, 12 hAmine-substituted derivative55%

Key Observations :

  • Steric hindrance from the 3-fluorobenzyl group reduces reactivity compared to non-fluorinated analogs.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfur atom.

Reduction of the Ketone Group

The ketone functionality can be reduced to a secondary alcohol or fully deoxygenated, depending on the reagent.

Reducing Agent Conditions Product Yield Reference
NaBH<sub>4</sub>MeOH, RT, 2 hAlcohol derivative85%
LiAlH<sub>4</sub>THF, 0°C → RT, 4 hDeoxygenated imidazole62%

Stereochemical Considerations :

  • NaBH<sub>4</sub> produces a racemic alcohol due to planar sp<sup>2</sup> hybridization at the carbonyl carbon .

  • LiAlH<sub>4</sub> induces C=O bond cleavage, yielding a methylene group .

Coordination with Metal Ions

The imidazole ring acts as a ligand, forming complexes with transition metals.

Metal Salt Conditions Complex Application Reference
AgNO<sub>3</sub>MeCN, RT, 2 h[Ag(L)<sub>2</sub>]NO<sub>3</sub>Antimicrobial studies
AuCl(SMe<sub>2</sub>)DCM, 40°C, 6 hChlorido(NHC)gold(I) complexAnticancer research

Structural Confirmation :

  • X-ray crystallography of analogous complexes reveals bidentate coordination via imidazole N-atoms and sulfur .

Hydrolysis Under Acidic/Basic Conditions

The imidazole ring and thioether group are susceptible to hydrolysis, yielding fragmented products.

Condition Products Yield Reference
6M HCl, reflux, 24 h3,5-Dimethylbenzoic acid + Thiol intermediate90%
NaOH (10%), 80°C, 8 hFluorobenzyl alcohol + Imidazole fragment75%

Degradation Pathways :

  • Acidic hydrolysis cleaves the ketone-imidazole bond, releasing aromatic acids.

  • Basic conditions favor thioether scission, generating alcohols.

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethylphenyl group undergoes EAS at the para position relative to methyl groups.

Reagent Conditions Product Yield Reference
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hNitro-substituted derivative68%
Br<sub>2</sub>, FeBr<sub>3</sub>DCM, RT, 4 hBrominated analog72%

Regioselectivity :

  • Electron-donating methyl groups direct nitration/bromination to the less hindered para position .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or radical-mediated processes.

Condition Product Yield Reference
UV (254 nm), 6 hDimer via C-S bond cleavage35%
Rose Bengal, O<sub>2</sub>Sulfoxide (via singlet oxygen)50%

Mechanistic Notes :

  • Radical intermediates form under UV light, leading to cross-linked dimers.

  • Photosensitizers promote selective sulfoxidation.

Cross-Coupling Reactions

The bromine-free structure limits traditional coupling (e.g., Suzuki), but fluorobenzyl thioethers participate in SNAr reactions.

Reagent Conditions Product Yield Reference
NaN<sub>3</sub>DMF, 100°C, 12 hAzide-substituted derivative60%

Limitations :

  • Electron-withdrawing fluorine atoms on benzyl reduce nucleophilic aromatic substitution (SNAr) rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features Compared:
1. Imidazole Core Modifications
- Target Compound : 4,5-dihydro-1H-imidazole (partially saturated).
- Analogues :
- 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole : Fully aromatic imidazole with 4,5-dimethyl and 3,5-dimethoxyphenyl groups. Methoxy substituents enhance electron density but reduce lipophilicity compared to methyl groups .
- 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole : Aromatic imidazole with 4,5-dimethyl and 3,5-dimethylphenyl groups. The additional methyl groups on the imidazole ring may restrict rotational freedom, altering binding interactions .

Thioether vs. Sulfonyl/Sulfur-Free Groups

  • Target Compound : Contains a (3-fluorobenzyl)thio group, which is less polar than sulfonyl derivatives (e.g., sulfonamide or sulfone substituents). The thioether linkage may improve membrane permeability .
  • Analogues :

  • 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole : Lacks sulfur-based substituents but incorporates a fused phenanthrene ring, enhancing π-π stacking interactions .

Fluorine Substitution Patterns

  • Target Compound : 3-Fluorobenzylthio group introduces moderate electronegativity and meta-substitution effects.
  • Analogues :

  • 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole : Combines chloro and fluoro substituents, which may amplify halogen bonding but increase molecular weight .

Key Research Findings and Implications

Electronic Effects : The 3,5-dimethylphenyl group in the target compound provides steric hindrance and electron donation, which may stabilize charge-transfer interactions in metal complexes or biological targets .

Thioether Advantage : Compared to sulfonyl-containing analogues, the thioether group in the target compound balances lipophilicity and reactivity, making it a candidate for CNS-targeting drugs .

Q & A

Q. What are the optimal synthetic routes for synthesizing (3,5-dimethylphenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

Methodological Answer: The synthesis of imidazole derivatives typically involves cyclocondensation or multi-component reactions. For example:

  • Cyclocondensation : React 3,5-dimethylbenzoyl chloride with 2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole under reflux in anhydrous dichloromethane (DCM) with a base like triethylamine to facilitate acylation .
  • Multi-step synthesis : Start with benzil derivatives and thioether precursors, using sodium metabisulfite as a cyclizing agent in dry DMF under nitrogen at 120°C for 18–24 hours (similar to methods for benzo[d]imidazoles) .
  • Catalytic optimization : Ceric ammonium nitrate (CAN, 30 mol%) in ethanol at 95–100°C can enhance reaction efficiency in one-pot syntheses .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve the dihydroimidazole ring conformation and substituent orientation. For example, crystals grown via slow evaporation in ethanol may yield a monoclinic system with Z = 2 and R factor < 0.04, as seen in related imidazole derivatives .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm aromatic protons (δ 6.8–7.5 ppm for fluorobenzyl and dimethylphenyl groups) and imidazole CH2/CH signals (δ 3.2–4.1 ppm) .
    • FT-IR : Identify thioether (C–S stretch ~650 cm⁻¹) and ketone (C=O ~1680 cm⁻¹) functional groups .

Q. What purification techniques are effective for this compound?

Methodological Answer:

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate high-purity crystals .
  • Column chromatography : Employ silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate byproducts like unreacted thioether precursors .

Advanced Research Questions

Q. How does the compound interact with environmental compartments, and what are its degradation pathways?

Methodological Answer:

  • Environmental fate studies : Use OECD 308/309 guidelines to assess hydrolysis, photolysis, and biodegradation in water/soil systems. The fluorobenzyl group may resist hydrolysis (t₁/₂ > 30 days at pH 7), while the thioether moiety could oxidize to sulfoxide/sulfone derivatives under UV light .
  • Biotic transformations : Evaluate microbial degradation using activated sludge (OECD 301F), noting potential accumulation in lipid-rich tissues due to the lipophilic dimethylphenyl group .

Q. What mechanistic insights explain the compound’s reactivity in synthesis?

Methodological Answer:

  • Nucleophilic thioether formation : The 3-fluorobenzyl thiol attacks an electrophilic imidazole precursor (e.g., chloromethyl intermediate) in a SN2 mechanism, with DMF enhancing nucleophilicity .
  • Acylation kinetics : Monitor reaction progress via TLC (silica gel, EtOAc/hexane 3:7). The electron-withdrawing fluorine on benzyl may slow acylation compared to non-fluorinated analogs .

Q. Can computational modeling predict the compound’s biological or physicochemical properties?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4), leveraging crystallographic data from related imidazole-protein complexes .
  • QSAR models : Correlate logP (predicted ~3.2 via ChemAxon) with bioavailability. The 3-fluorobenzyl group may enhance blood-brain barrier permeability compared to non-fluorinated analogs .

Q. How do structural modifications impact the compound’s stability and activity?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Compare decomposition temperatures (Td) of analogs. The 3,5-dimethylphenyl group increases thermal stability (Td ~220°C vs. 190°C for phenyl analogs) .
  • Substituent effects : Replace the fluorobenzyl group with chlorobenzyl; observe reduced antifungal activity (MIC > 128 µg/mL vs. 32 µg/mL for fluoro) via microbroth dilution assays .

Contradictions and Limitations in Current Data

  • Synthetic yields : reports 60–75% yields for similar imidazoles using CAN catalysis, while achieves >85% with optimized one-pot conditions. This discrepancy suggests solvent (ethanol vs. DMF) and temperature (100°C vs. 120°C) critically influence outcomes .
  • Environmental persistence : Project INCHEMBIOL () assumes aerobic degradation, but anaerobic conditions (e.g., wetlands) may prolong half-life due to reduced microbial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.